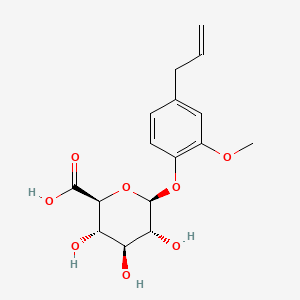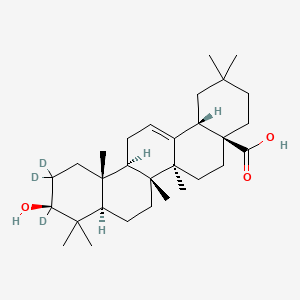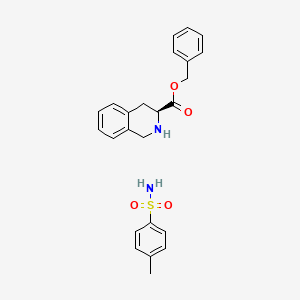
Fmoc-L-beta-Homo-Gln(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-beta-Homo-Gln(Trt)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of glutamine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-Homo-Gln(Trt)-OH typically involves several steps:
Protection of the Amino Group: The amino group of L-beta-Homo-Gln is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain of L-beta-Homo-Gln is protected using the Trt group. This is done by reacting the amino acid with Trt-Cl in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques like crystallization, chromatography, or recrystallization to remove impurities and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-beta-Homo-Gln(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to reveal the free amino and side chain groups. Fmoc deprotection is typically achieved using piperidine, while Trt deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is linked to other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Trt removal.
Coupling: Carbodiimides like DCC or EDC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the other amino acids involved in the synthesis.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-beta-Homo-Gln(Trt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides, which are used in various research fields, including drug development and protein engineering.
Biological Studies: Peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular processes.
Medicinal Chemistry: The compound is used to develop peptide-based drugs and therapeutic agents.
Industrial Applications: It is used in the production of peptides for industrial applications, such as enzyme inhibitors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-L-beta-Homo-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain groups, respectively, preventing unwanted reactions during peptide assembly. Once the desired peptide sequence is formed, these protecting groups are removed to yield the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Gln(Trt)-OH: Similar to Fmoc-L-beta-Homo-Gln(Trt)-OH but without the beta modification.
Fmoc-L-beta-Homo-Glu(Trt)-OH: Similar structure but with a glutamic acid derivative instead of glutamine.
Fmoc-L-beta-Homo-Asn(Trt)-OH: Similar structure but with an asparagine derivative.
Uniqueness
This compound is unique due to its beta modification, which can impart different properties to the resulting peptides, such as increased stability or altered biological activity. This makes it a valuable tool in peptide synthesis and research.
Eigenschaften
Molekularformel |
C40H36N2O5 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45) |
InChI-Schlüssel |
NFAHDTODHGODCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















